molecular formula C4H9NO2S B15146588 2-Methylprop-1-ene-1-sulfonamide CAS No. 1154034-70-4

2-Methylprop-1-ene-1-sulfonamide

Cat. No.: B15146588
CAS No.: 1154034-70-4
M. Wt: 135.19 g/mol
InChI Key: MEPMHODCRIIQKR-UHFFFAOYSA-N
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Description

2-Methylprop-1-ene-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-methylprop-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-1-ene-1-sulfonamide typically involves the reaction of 2-methylprop-1-ene with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-1-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methylprop-1-ene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylprop-1-ene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 2-methylprop-1-ene backbone, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

CAS No.

1154034-70-4

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

2-methylprop-1-ene-1-sulfonamide

InChI

InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h3H,1-2H3,(H2,5,6,7)

InChI Key

MEPMHODCRIIQKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CS(=O)(=O)N)C

Origin of Product

United States

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